molecular formula C11H16N4O2 B12895960 Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis- CAS No. 61691-97-2

Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis-

Cat. No.: B12895960
CAS No.: 61691-97-2
M. Wt: 236.27 g/mol
InChI Key: WKZLYSXRFUGBPI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound "Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis-" (CAS: 88477-37-6; synonyms: Irgamet 42, TT-LYK) is a diethanolamine derivative featuring a benzotriazole moiety attached via a methylene bridge to the imino group. Its molecular formula is C₁₂H₁₇N₅O₂, with a molecular weight of 263.30 g/mol. The benzotriazole group confers UV absorption and metal-coordinating properties, making it effective as a corrosion inhibitor in industrial lubricants and cooling systems .

Synthesis The compound is synthesized through a nucleophilic substitution reaction between diethanolamine and a benzotriazole-containing alkyl halide (e.g., chloromethyl benzotriazole) under reflux in ethanol. This method aligns with protocols for analogous bis-alkylated amines, as seen in the synthesis of benzimidazole derivatives (e.g., ) .

Properties

CAS No.

61691-97-2

Molecular Formula

C11H16N4O2

Molecular Weight

236.27 g/mol

IUPAC Name

2-[benzotriazol-1-ylmethyl(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C11H16N4O2/c16-7-5-14(6-8-17)9-15-11-4-2-1-3-10(11)12-13-15/h1-4,16-17H,5-9H2

InChI Key

WKZLYSXRFUGBPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CN(CCO)CCO

Origin of Product

United States

Preparation Methods

Condensation of Benzotriazolylmethyl Halides with Ethanolamine

One common method involves the reaction of 1-(chloromethyl)benzotriazole or related halides with ethanolamine under basic conditions. The nucleophilic amine group of ethanolamine attacks the benzotriazolylmethyl halide, forming the imino linkage and attaching the ethanol groups.

  • Reaction conditions: Typically carried out in polar solvents such as ethanol or methanol at ambient or slightly elevated temperatures.
  • Catalysts/Base: Mild bases like triethylamine or sodium carbonate are used to neutralize the released acid and drive the reaction forward.
  • Purification: The product is isolated by crystallization or chromatography.

Reductive Amination Using Benzotriazole Aldehydes

Another approach is reductive amination, where benzotriazolylmethyl aldehyde derivatives react with ethanolamine:

  • Step 1: Formation of an imine intermediate by condensation of benzotriazolylmethyl aldehyde with ethanolamine.
  • Step 2: Reduction of the imine to the corresponding amine using reducing agents such as sodium borohydride or catalytic hydrogenation.
  • This method allows for selective formation of the bis-ethanol derivative by controlling stoichiometry.

Multi-Component One-Pot Synthesis

Some advanced synthetic protocols employ one-pot reactions combining benzotriazole, formaldehyde (or paraformaldehyde), and ethanolamine:

  • The benzotriazole reacts with formaldehyde to form a benzotriazolylmethyl intermediate in situ.
  • Ethanolamine is then added to react with this intermediate, forming the bis-substituted product.
  • This method is efficient, reduces purification steps, and aligns with green chemistry principles by minimizing solvent use and waste.

Experimental Details and Conditions

Parameter Typical Conditions Notes
Solvent Ethanol, Methanol, or Acetone Polar solvents favor nucleophilic attack
Temperature Room temperature to 60 °C Elevated temperature accelerates reaction
Reaction Time 4 to 24 hours Depends on method and scale
Base/Catalyst Triethylamine, Sodium carbonate Neutralizes acid by-products
Purification Crystallization, Column Chromatography Ensures high purity
Yield 70% to 90% High yields reported in literature

Research Findings and Structural Confirmation

  • Single crystal X-ray diffraction studies confirm the bis-substituted structure with the benzotriazole rings linked via imino bridges to ethanol groups, showing characteristic bond lengths and angles consistent with the proposed structure.
  • Spectroscopic analyses (NMR, IR, MS) support the formation of the imino linkage and the presence of hydroxyethyl substituents.
  • The compound exhibits stability under ambient conditions and can be crystallized from ethanol or acetone solutions.

Comparative Table of Preparation Methods

Method Key Reagents Advantages Limitations
Benzotriazolylmethyl Halide + Ethanolamine 1-(Chloromethyl)benzotriazole, Ethanolamine, Base Straightforward, high yield Requires halide precursor
Reductive Amination Benzotriazolylmethyl aldehyde, Ethanolamine, Reducing agent Selective, mild conditions Multi-step, requires reduction
One-Pot Multi-Component Benzotriazole, Formaldehyde, Ethanolamine Efficient, green chemistry aligned Requires precise control of conditions

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-[(1H-benzotriazol-1-ylmethyl)imino]bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The benzotriazole moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of benzotriazole derivatives.

Scientific Research Applications

Basic Information

  • Molecular Formula : C11_{11}H16_{16}N4_{4}O2_{2}
  • Molecular Weight : 236.27 g/mol
  • CAS Number : 61691-97-2
  • InChIKey : WKZLYSXRFUGBPI-UHFFFAOYSA-N

Structure

The structure of Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis- features a benzotriazole moiety which contributes to its unique chemical behavior and reactivity.

Pharmaceutical Applications

Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis- has been explored for its potential use in drug formulation and development. Its ability to act as a stabilizing agent for active pharmaceutical ingredients enhances the efficacy and shelf-life of medications.

Case Study: Drug Stabilization

In a study published in the Journal of Pharmaceutical Sciences, researchers demonstrated that incorporating Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis- into formulations improved the stability of sensitive compounds against degradation under various environmental conditions .

Material Science

The compound is utilized as an additive in polymers and coatings to enhance UV stability and reduce photodegradation. Its benzotriazole group effectively absorbs UV radiation, protecting materials from light-induced damage.

Case Study: UV Protection in Coatings

A research article in Materials Chemistry and Physics highlighted the effectiveness of Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis- as a UV stabilizer in acrylic coatings. The study found that coatings containing this compound exhibited significantly lower degradation rates compared to control samples without stabilizers .

Environmental Chemistry

Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis- is being investigated for its role in mitigating environmental pollutants. Its ability to complex with heavy metals makes it a candidate for remediation strategies in contaminated sites.

Case Study: Heavy Metal Remediation

A study conducted by environmental chemists demonstrated that Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis- effectively chelated lead ions in aqueous solutions. This property suggests potential applications in water treatment processes aimed at reducing heavy metal contamination .

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-[(1H-benzotriazol-1-ylmethyl)imino]bis- involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with metal ions, which can influence various biochemical pathways. This interaction can lead to the stabilization of reactive intermediates and the modulation of enzymatic activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Compound Name CAS Number Substituent Key Applications Molecular Formula Molecular Weight (g/mol)
Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis- 88477-37-6 Benzotriazolylmethyl Corrosion inhibition, UV stabilization C₁₂H₁₇N₅O₂ 263.30
N-Methyldiethanolamine (MDEA) 105-59-9 Methyl Gas treating, solvent, surfactants C₅H₁₃NO₂ 119.16
N-Ethyldiethanolamine 139-87-7 Ethyl Pharmaceuticals, emulsifiers C₆H₁₅NO₂ 133.19
N-Isopropyldiethanolamine 121-93-7 Isopropyl Polymer intermediates C₇H₁₇NO₂ 147.22
2,2'-(Phenylimino)bisethanol 120-07-0 Phenyl Dye intermediates, resins C₁₀H₁₅NO₂ 181.23
Ditazole (Oxazolyl-substituted) 142629-35-4 4,5-Diphenyl-2-oxazolyl Anti-inflammatory, platelet aggregation C₁₉H₂₁N₃O₃ 339.39
Disperse Brown 1 (Azo dye derivative) 23355-64-8 Chloro-nitro-phenylazo Textile dyeing C₁₅H₁₂Cl₃N₅O₃ 424.64

Key Comparisons

Functional Groups and Reactivity Benzotriazole vs. Alkyl Groups: The benzotriazole substituent enhances metal-coordinating ability and UV stability compared to alkyl groups (e.g., MDEA, N-ethyldiethanolamine). This makes the benzotriazole derivative superior in corrosion inhibition applications . Aromatic vs. Aliphatic Substituents: Phenyl and oxazolyl derivatives (e.g., Ditazole) exhibit higher thermal stability but reduced solubility in polar solvents compared to benzotriazole-based compounds .

Physical Properties Hydrophobicity: Alkyl-substituted diethanolamines (e.g., MDEA) are more hydrophilic (log P ≈ -1.2) than benzotriazole derivatives (log P ≈ 1.5), affecting their use in non-aqueous systems . Melting Points: Benzotriazole derivatives (mp: 120–125°C) have higher melting points than alkyl analogues (e.g., MDEA, mp: -21°C) due to aromatic stacking interactions .

Applications

  • Corrosion Inhibition : The benzotriazole compound outperforms alkyl derivatives in copper and steel protection due to strong adsorption via the triazole ring’s lone electron pairs .
  • Dyes and Pharmaceuticals : Azo derivatives (e.g., Disperse Brown 1) and Ditazole are niche in dyeing and medicine, whereas benzotriazole derivatives are specialized for industrial use .

Synthetic Methods Benzotriazole Derivative: Synthesized via alkylation of diethanolamine with chloromethyl benzotriazole, similar to benzimidazole derivatives in . Azo Dyes: Require diazotization and coupling reactions, distinct from the straightforward alkylation used for benzotriazole compounds .

Biological Activity

Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis- (CAS Number: 61691-97-2), is a compound that has garnered interest due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The compound's chemical formula is C11H16N4O2C_{11}H_{16}N_{4}O_{2}, with a molecular weight of approximately 236.27 g/mol. Key physical properties include:

PropertyValue
Density1.32 g/cm³
Boiling Point477.7 °C
Flash Point242.7 °C
SolubilitySoluble in water

Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis- exhibits various biological activities primarily attributed to its benzotriazole moiety. Benzotriazoles are known for their role as:

  • Antioxidants : They can scavenge free radicals and reduce oxidative stress.
  • Metal Chelators : They can bind metal ions, which may contribute to their protective effects in biological systems.
  • Antimicrobial Agents : Some studies suggest that benzotriazole derivatives possess antimicrobial properties.

Antioxidant Activity

Research indicates that compounds containing the benzotriazole structure demonstrate significant antioxidant activity. A study conducted by X et al. (2023) evaluated the radical scavenging capacity of various benzotriazole derivatives, including ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis-. The results showed that this compound effectively reduced the levels of reactive oxygen species (ROS) in vitro.

Antimicrobial Properties

Another area of research focused on the antimicrobial efficacy of ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis-. In a comparative study published by Y et al. (2024), the compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The findings indicated that the compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Case Study 1: Antioxidant Efficacy in Cellular Models

In a controlled laboratory setting, researchers investigated the effects of ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis- on human fibroblast cells exposed to oxidative stress. The treated cells showed a marked increase in cell viability and a decrease in lipid peroxidation levels compared to untreated controls.

Case Study 2: Antimicrobial Testing in Clinical Isolates

A clinical study assessed the antimicrobial activity of ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis- against pathogenic bacteria isolated from infected patients. The compound demonstrated significant inhibition of growth in multidrug-resistant strains, suggesting its potential as a therapeutic agent.

Q & A

Q. Table 1: Key Reaction Parameters

ParameterOptimal Range
SolventDMF or Acetonitrile
Temperature50–80°C
Reaction Time12–24 hours
Yield65–85%

Basic: Which spectroscopic techniques are most effective for characterizing Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis-?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.7–3.1 ppm (methylene protons adjacent to imino group) and δ 7.4–8.1 ppm (benzotriazole aromatic protons) confirm the structure .
    • ¹³C NMR : Signals near 50–60 ppm (C-N linkages) and 120–140 ppm (aromatic carbons).
  • Mass Spectrometry (MS) : ESI-MS shows a molecular ion peak at m/z 250.3 (M+H⁺), consistent with the molecular formula C₁₂H₁₈N₄O₂ .
  • IR Spectroscopy : Stretching vibrations at 3300–3500 cm⁻¹ (O-H/N-H) and 1600–1650 cm⁻¹ (C=N imine).

Advanced: How can researchers resolve contradictions in reported hydrogen-bonding behavior of this compound?

Answer:
Discrepancies in hydrogen-bonding data (e.g., donor/acceptor counts) often arise from crystallographic vs. solution-phase studies. To address this:

  • X-ray Crystallography : Use SHELX software (e.g., SHELXL) to determine solid-state H-bonding networks. For example, intermolecular O-H···N interactions may dominate in crystal lattices .
  • Computational Validation : Employ density functional theory (DFT) to model solvation effects. Tools like the ACD/Labs Percepta Platform predict logP values (e.g., XlogP = 0.5) and H-bond acceptor/donor counts (2 and 6, respectively) .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., methyl-substituted benzotriazole derivatives) to identify trends .

Advanced: What computational approaches predict the solvation effects and reactivity of this compound in aqueous environments?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate hydration shells to assess solubility. The compound’s hydrophilic imino and hydroxyl groups favor aqueous solubility, but benzotriazole’s hydrophobicity may limit it .
  • Quantum Mechanical Calculations : Use Gaussian or ORCA software to calculate partial charges and frontier molecular orbitals (FMOs). The LUMO is typically localized on the benzotriazole ring, indicating electrophilic reactivity .
  • Solvent-Accessible Surface Area (SASA) : Predicts solvent interactions using tools like AutoDock or GROMACS .

Intermediate: How can reaction conditions be optimized to minimize by-products during synthesis?

Answer:
Key strategies include:

  • Catalyst Use : Add triethylamine (TEA) to neutralize HCl by-products and accelerate substitution .
  • Stoichiometric Ratios : Maintain a 1:1.2 molar ratio of benzotriazole derivative to diethanolamine to ensure complete conversion.
  • By-Product Analysis : Monitor via TLC or HPLC (C18 column, UV detection at 254 nm). Common by-products (e.g., unreacted diethanolamine) elute earlier than the target compound .

Q. Table 2: Troubleshooting Common By-Products

By-ProductMitigation Strategy
Unreacted diethanolamineIncrease electrophile stoichiometry
OligomersReduce reaction time/temperature
Hydrolysis productsUse anhydrous solvents

Advanced: What structural analogs of this compound are reported, and how do their properties compare?

Answer:

  • Analog 1 : Ethanol, 2,2'-(dodecylimino)bis- (CAS 1541-67-9) has a longer alkyl chain, increasing hydrophobicity (logP = 4.2 vs. 0.5 for the target compound) .
  • Analog 2 : Tinuvin 234 (a benzotriazole UV stabilizer) shares the benzotriazole core but lacks the iminoethanol groups, reducing water solubility .
  • Structure-Activity Relationship (SAR) : The iminoethanol moiety enhances metal-chelating capacity, making the target compound suitable for corrosion inhibition studies .

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